N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a naphthalene sulfonamide group
Mechanism of Action
Target of Action
Similar compounds with indazole moieties have been found to exhibit a wide variety of biological properties .
Mode of Action
Compounds with similar structures have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner .
Biochemical Pathways
Similar compounds have been found to inhibit the production of prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Pharmacokinetics
Similar compounds have been found to have low gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory activity along with minimum ulcerogenic potential .
Action Environment
Similar compounds have been found to exhibit a wide variety of biological properties, suggesting that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and pyrazine rings, followed by their coupling with a naphthalene sulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Sulfonamides: Compounds with similar naphthalene sulfonamide groups.
Pyrazole Derivatives: Compounds containing pyrazole rings with various substitutions.
Pyrazine Derivatives: Compounds featuring pyrazine rings with different functional groups.
Uniqueness
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of pyrazole, pyrazine, and naphthalene sulfonamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-24-15(11-17(23-24)18-13-20-9-10-21-18)12-22-27(25,26)19-8-4-6-14-5-2-3-7-16(14)19/h2-11,13,22H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQLHMXHIUARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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